alpha-D-glucose-13C6,d7
Description
α-D-Glucose-¹³C₆,d₇ is a stable isotope-labeled derivative of glucose, where all six carbon atoms are replaced with ¹³C, and seven hydrogen atoms are substituted with deuterium (D). Its molecular formula is C₆H₅D₇O₆, with a molecular weight of 193.15 g/mol and a purity of ≥97 atom % D and ≥99 atom % ¹³C .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
(2S,4R,5S)-2,3,4,5,6-pentadeuterio-2-deuteriooxy-6-[dideuterio(hydroxy)(113C)methyl](2,3,4,5,6-13C5)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2?,3-,4-,5?,6+/m1/s1/i1+1D2,2+1D,3+1D,4+1D,5+1D,6+1D,11D |
InChI Key |
WQZGKKKJIJFFOK-WGNUVCMLSA-N |
Isomeric SMILES |
[2H][13C@]1([13C@]([13C](O[13C@]([13C]1([2H])O)([2H])O[2H])([2H])[13C]([2H])([2H])O)([2H])O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-glucose-13C6,d7 involves the incorporation of stable isotopes into the glucose moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor the incorporation of isotopes and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-glucose-13C6,d7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the specific reaction being studied, but they often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce gluconic acid, while reduction reactions may yield sorbitol. These products are crucial for understanding the metabolic fate of glucose in biological systems .
Scientific Research Applications
Alpha-D-glucose-13C6,d7 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of alpha-D-glucose-13C6,d7 involves its incorporation into metabolic pathways as a labeled glucose molecule. The stable isotopes allow researchers to track the movement and transformation of glucose within cells and tissues. This provides valuable insights into the molecular targets and pathways involved in glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar Isotope-Labeled Glucose Compounds
Table 1: Comparative Overview of Isotope-Labeled Glucose Derivatives
Structural and Functional Differences
(a) D-Glucose-¹³C₆
- Isotopic Purity : ≥99 atom % ¹³C but lacks deuterium .
- Applications : Ideal for ¹³C NMR studies without deuterium interference. Used in enzymic synthesis (e.g., cyclohexyl glucosides) .
- Limitations: Cannot track hydrogen/deuterium-specific pathways.
(b) D-Glucose-6-¹³C,6,6-d₂
- Specificity : Labels the 6th carbon and two hydrogens, making it suitable for studying glycolysis and pentose phosphate pathways .
- Metabolic Impact: Deuterium at C6 may slow enzymatic reactions due to the kinetic isotope effect (KIE), altering metabolic rates compared to non-deuterated analogs .
(c) Sucrose-(glucose-1-¹³C)
- Structure : Disaccharide (glucose + fructose) with ¹³C at glucose C1 .
- Utility: Tracks sucrose breakdown in plants or gut microbiota. Limited to systems where sucrose is the primary substrate.
(d) Glucosamine-6-¹³C HCl
- Functional Group: Amino substitution at C2 enables incorporation into glycosaminoglycans (e.g., hyaluronic acid) .
- Research Use : Critical for studying joint health and cartilage metabolism, distinct from glucose’s energy-related roles.
Isotopic Effects on Research Outcomes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
